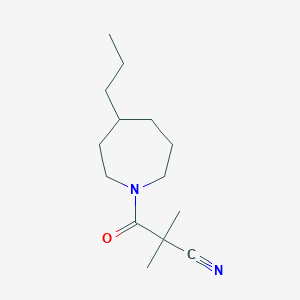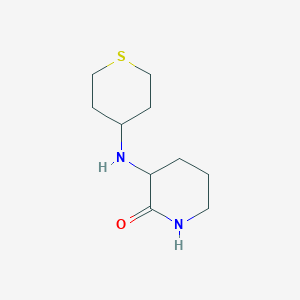
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide, also known as N-(1-cyano-2-propyl)nicotinamide (CPN), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPN is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been identified as a promising target for cancer therapy.
作用機序
CPN inhibits NAMPT by binding to its active site, which prevents the enzyme from catalyzing the conversion of nicotinamide mononucleotide (NMN) to NAD+. The inhibition of NAMPT by CPN leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death.
Biochemical and Physiological Effects:
CPN has been shown to have significant biochemical and physiological effects, particularly in cancer cells. CPN-(1-cyanopropan-2-yl)pyridine-3-carboxamideinduced NAMPT inhibition leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death. CPN has also been shown to induce autophagy, which is a cellular process that degrades damaged or dysfunctional cellular components, including proteins and organelles.
実験室実験の利点と制限
CPN has several advantages as a research tool, including its high potency and selectivity for NAMPT inhibition. CPN has been shown to be effective in several cancer cell lines and animal models of cancer. However, CPN also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. CPN also has potential off-target effects, which can affect the interpretation of experimental results.
将来の方向性
CPN has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research directions include optimizing the synthesis and formulation of CPN to improve its solubility and stability, identifying biomarkers that can predict patient response to CPN, and exploring the combination of CPN with other cancer therapies. Additionally, CPN has also been shown to have potential therapeutic applications in other diseases, including inflammation, diabetes, and neurodegenerative disorders, and future research should explore these areas further.
合成法
CPN can be synthesized through a two-step reaction from 2-bromo-3-cyanopyridine. The first step involves the reaction of 2-bromo-3-cyanopyridine with sodium hydride in dimethylformamide, which results in the formation of 2-cyanopyridine-3-carboxylic acid. The second step involves the reaction of 2-cyanopyridine-3-carboxylic acid with 1-bromo-2-propanol in the presence of triethylamine, which results in the formation of CPN.
科学的研究の応用
CPN has been extensively studied for its potential therapeutic applications, particularly in cancer therapy. CPN has been shown to inhibit NAMPT, which is an essential enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is a critical cofactor involved in various biological processes, including DNA repair, metabolism, and cell signaling. NAMPT inhibition by CPN leads to a decrease in intracellular NAD+ levels, which results in tumor cell death.
特性
IUPAC Name |
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(4-5-11)13-10(14)9-3-2-6-12-7-9/h2-3,6-8H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGUSVBKGEFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)



![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)

